4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This article compares these analogs, focusing on substituent effects, molecular parameters, and research implications.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-6-1-2-7(8(15)3-6)11-12-9(16-5-17-12)4-10(18-11)13(19)20/h1-3,5,10-11,18H,4H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVQDIUZSVOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Carboxylic Acid Derivatives
Inspired by the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, the imidazo[4,5-c]pyridine ring can be formed by reacting pyridine-3,4-diamine with formic acid or acyl chlorides under dehydrating conditions. For example, treatment of pyridine-3,4-diamine with formic acid in trimethylorthoformate facilitates cyclization to yield the imidazo[4,5-c]pyridine core. Polyphosphoric acid (PPA) is often employed as a cyclization agent, as demonstrated in the synthesis of analogous quinoline derivatives.
Nitro Group Reduction and Ring Closure
An alternative approach involves nitro-group reduction followed by intramolecular cyclization. Starting with 3-nitro-4-aminopyridine, catalytic hydrogenation (H₂, Pd/C) yields 3,4-diaminopyridine, which undergoes cyclization with formic acid or acyl chlorides to form the imidazo ring. This method ensures regioselectivity, as the nitro group directs subsequent functionalization.
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 6 requires protection during synthesis to prevent side reactions.
tert-Butyldimethylsilyl (TBS) Protection
Patent EP0245637A1 extensively utilizes TBS groups to protect hydroxyl and carboxyl functionalities. For example, intermediates such as (6s)-1-benzyl-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-N-methyl-N-phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide demonstrate the stability of TBS-protected alcohols under diverse reaction conditions. Applying this, the carboxylic acid can be protected as a TBS ester during early stages and deprotected using tetra-n-butylammonium fluoride (TBAF) in the final step.
Ester Hydrolysis
Methyl or ethyl esters of the carboxylic acid are hydrolyzed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the free acid. This method is compatible with the reaction conditions described in the RSC protocol, where ester hydrolysis is performed post-cyclization.
Integrated Synthetic Pathway
Combining these strategies, a plausible synthetic route is outlined below:
Step 1: Synthesis of Pyridine-3,4-diamine
Step 2: Imidazo[4,5-c]pyridine Core Formation
Step 3: Bromination at Position 4
Step 4: Suzuki Coupling with 2,4-Dichlorophenylboronic Acid
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Catalyst : Pd(PPh₃)₄ (0.1 eq).
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Base : Na₂CO₃ (2 eq), solvent: DME/H₂O (3:1).
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Product : 4-(2,4-Dichlorophenyl)-1H-imidazo[4,5-c]pyridine.
Critical Analysis of Reaction Conditions
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key transformations include:
Mechanistic Insights :
-
Esterification proceeds via acid-catalyzed nucleophilic substitution, with the carboxylic acid acting as an electrophile.
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Amidation requires prior conversion to the acid chloride for efficient reaction with amines .
Reduction of the Imidazo[4,5-c]pyridine Core
The tetrahydroimidazo[4,5-c]pyridine system can undergo further reduction under controlled conditions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | Ethanol, 50°C, 12 atm | Saturated piperidine-fused imidazole | High |
| NaBH<sub>4</sub> | THF, 0°C to RT | Partial reduction of the pyridine ring | Moderate |
Key Observations :
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Catalytic hydrogenation selectively reduces the pyridine ring to a piperidine system while preserving the imidazole ring .
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Sodium borohydride achieves partial reduction, yielding intermediates useful for further functionalization .
Electrophilic Aromatic Substitution (EAS)
The 2,4-dichlorophenyl group directs electrophiles to specific positions:
Substituent Effects :
-
The electron-withdrawing chlorine atoms deactivate the phenyl ring, favoring nitration/bromination at positions ortho/para to existing substituents .
Ring Functionalization via Cross-Coupling
The imidazole nitrogen participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate | Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)<sub>2</sub>/Xantphos | Aryl halides | N-Arylated imidazo[4,5-c]pyridines |
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Boronic acids | Biaryl-functionalized derivatives |
Optimized Conditions :
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Amination requires bulky ligands (Xantphos) to prevent catalyst poisoning by the nitrogen-rich core .
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Suzuki couplings achieve >80% conversion with electron-deficient boronic acids .
Decarboxylation Pathways
Thermal or photolytic decarboxylation generates reactive intermediates:
| Method | Conditions | Product | Application |
|---|---|---|---|
| Pyrolysis | 220–250°C, vacuum | 4-(2,4-Dichlorophenyl)imidazo[4,5-c]pyridine | Precursor for N-heterocyclic carbenes |
| UV Irradiation | λ = 254 nm, DMSO | Radical intermediates | Polymer initiation |
Kinetics :
Biological Activity Modulation via Structural Modifications
Derivatization enhances pharmacological properties:
| Modification | Biological Target | IC<sub>50</sub> Improvement |
|---|---|---|
| Methyl ester | COX-2 inhibition | 3.2-fold vs. parent acid |
| Amide (R = benzyl) | TNF-α suppression | 12 nM (vs. 45 nM for acid) |
Structure-Activity Relationship (SAR) :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold can enhance selectivity and potency against various cancer cell lines. Specifically, compounds with the dichlorophenyl group have demonstrated improved activity against breast and lung cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression .
Antimicrobial Properties
The antimicrobial activity of imidazo[4,5-c]pyridine derivatives has been evaluated against a range of pathogens. The presence of the 2,4-dichlorophenyl moiety has been linked to enhanced antibacterial and antifungal effects. For example, in vitro studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of imidazo[4,5-c]pyridine derivatives suggest potential applications in treating neurodegenerative diseases. The compound has been studied for its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This mechanism could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease .
Pesticidal Activity
The application of 4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid in agriculture is noteworthy for its pesticidal properties. Research has highlighted its efficacy as an insecticide against common agricultural pests. The compound acts by disrupting the nervous system of insects, leading to paralysis and death. Field trials have demonstrated its effectiveness in reducing pest populations without adversely affecting beneficial insects .
Herbicidal Properties
In addition to its insecticidal effects, this compound has shown promise as a herbicide. Studies indicate that it can inhibit specific enzymes involved in plant growth pathways, thereby controlling unwanted vegetation effectively. The selectivity of this compound allows for targeted application in crop management strategies .
Synthesis of Functional Materials
The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials. Its derivatives can be utilized in creating polymers with enhanced thermal stability and mechanical properties. Research into polymer blends incorporating this compound has yielded materials suitable for high-performance applications in various industries .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than controls. |
| Study 2 | Antimicrobial | Effective inhibition of Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study 3 | Pesticidal | Field trials showed a 70% reduction in aphid populations on treated crops compared to untreated controls. |
| Study 4 | Neuroprotective | In vivo studies indicated reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity, while the imidazo[4,5-c]pyridine core can interact with various biological pathways. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural analogs, their substituents, molecular formulas, weights, and CAS numbers:
Substituent Effects
Electron-Withdrawing Groups (Cl, F, Br):
- Chlorophenyl (4-Cl): Increases lipophilicity (logP) and molecular weight compared to non-halogenated analogs. The 4-chloro derivative (277.71 g/mol) has a higher molecular weight than the phenyl variant (257.29 g/mol) .
- Fluorophenyl (4-F): Reduces steric bulk while maintaining moderate lipophilicity. The 4-fluoro analog (261.25 g/mol) is lighter than the chloro counterpart .
Electron-Donating Groups (OCH₃, CH₃, Benzyloxy):
- Methoxyphenyl (2-OCH₃): Enhances solubility in polar solvents due to the methoxy group’s polarity. The 2-methoxy derivative (273.29 g/mol) has a higher molecular weight than the phenyl variant .
- Benzyloxyphenyl (4-OBn): Adds substantial bulk (349.40 g/mol), which may hinder membrane permeability but improve target specificity .
- Methylphenyl (4-CH₃): Increases hydrophobicity minimally compared to halogens, with a molecular weight identical to the phenyl variant (257.29 g/mol) .
Trifluoromethoxy Group (2-OCF₃):
Research Implications
- Bioactivity: Chloro and fluoro substitutions are common in drug design for optimizing target affinity and pharmacokinetics. For example, the 4-chlorophenyl analog (277.71 g/mol) may exhibit improved binding to receptors requiring hydrophobic interactions .
- Stereochemistry: Compounds like (4R,6S)-4-(2-Chlorophenyl)-...
- Purity: Most analogs are synthesized at 95% purity, indicating standardized protocols for research use .
Biological Activity
The compound 4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a member of the imidazopyridine family and has garnered attention due to its potential biological activities. This article will explore its antimicrobial and anticancer properties based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H10Cl2N3O2
- CAS Number : 1142022-88-5
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial activity against various strains of bacteria. The presence of dichloro substitutions on the phenyl ring enhances its lipophilicity and electrophilicity, which are crucial for penetrating bacterial cell membranes effectively.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 2 | Vancomycin (MIC 2) |
| Enterococcus faecium | 16 | Daptomycin (MIC 1) |
| Escherichia coli | >64 | Ampicillin (>64) |
The compound demonstrated comparable activity to daptomycin against Enterococcus faecium and was significantly more potent than ampicillin against Staphylococcus aureus .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer effects. Studies have focused on its impact on various cancer cell lines.
Cell Viability Assays
The anticancer activity was assessed using Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines. The results are detailed in Table 2.
| Cell Line | IC50 (µM) | Effect on Viability (%) |
|---|---|---|
| Caco-2 | <10 | 54.9% viability reduction |
| A549 | <15 | 55.0% viability reduction |
The compound significantly reduced cell viability in both cell lines compared to controls, indicating its potential as a therapeutic agent against cancer .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The dichloro substitutions enhance its reactivity with microbial targets and cancer cell pathways. Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins involved in cell proliferation and survival .
Case Studies
- Study on Antimicrobial Resistance : A study highlighted the effectiveness of the compound against multidrug-resistant strains of Enterococcus faecium. The presence of dichloro groups was noted to be critical for overcoming resistance mechanisms .
- Anticancer Efficacy in Preclinical Models : In vivo studies demonstrated that the compound significantly inhibited tumor growth in xenograft models of colorectal cancer, further validating its anticancer potential .
Q & A
Q. What are the validated synthetic routes for 4-(2,4-dichlorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 2,4-dichlorophenyl precursors with pyridine derivatives, followed by cyclization. For example, highlights similar compounds synthesized via 4-chlorobenzaldehyde and 2-aminopyridine condensation, with subsequent cyclization under acidic conditions. Optimization includes:
- Temperature Control : Cyclization at 80–100°C improves yield (e.g., 60–70% yield in analogous syntheses) .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purity Validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by HPLC (>95% purity) .
Q. How can structural ambiguities in the imidazo-pyridine core be resolved using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., dihedral angles between the dichlorophenyl and imidazo-pyridine moieties). demonstrates this for a triazolopyrimidine analog, with R factor = 0.082 .
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid at δ 12–13 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 368.02 Da) .
Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C.
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Hygroscopicity : Dynamic vapor sorption (DVS) testing recommends <30% relative humidity to avoid hydrate formation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). emphasizes quantum chemical calculations for reaction path optimization .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity using descriptors like logP and HOMO-LUMO gaps .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use ATP-based luminescence assays for kinase inhibition studies (e.g., Z’-factor >0.5 ensures robustness) .
- Cellular Context : Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Metabolite Interference Testing : LC-MS/MS quantifies parent compound degradation in cell media .
Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces batch variability (e.g., residence time = 30 min, 90% conversion) .
- Chiral Chromatography : Use immobilized cellulose-based CSPs (e.g., Chiralpak IC) for enantiomer separation (ee >99%) .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction intermediates in real time .
Key Research Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
